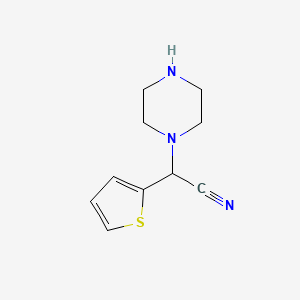
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This compound features a cyclobutane ring substituted with a 2,3-dihydroxypropyl group and an aldehyde functional group. It is primarily used in research settings and has various applications in organic synthesis and chemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the 2,3-dihydroxypropyl group and the aldehyde functionality. One common method involves the use of cyclobutane-1-carbaldehyde as a starting material, which is then reacted with glycerol under acidic or basic conditions to introduce the dihydroxypropyl group .
Industrial Production Methods
The synthesis is typically carried out in specialized laboratories equipped with the necessary reagents and equipment .
化学反応の分析
Types of Reactions
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: 1-(2,3-Dihydroxypropyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(2,3-Dihydroxypropyl)cyclobutanol.
Substitution: Various ethers and esters depending on the substituents introduced.
科学的研究の応用
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its aldehyde and hydroxyl functional groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
類似化合物との比較
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the dihydroxypropyl group.
1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde: Contains only one hydroxyl group.
1-(2,3-Dihydroxypropyl)cyclopentane-1-carbaldehyde: Features a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the dihydroxypropyl group and the cyclobutane ring. This combination of functional groups and ring structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
1-(2,3-dihydroxypropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,9,11H,1-5H2 |
InChIキー |
FQCRDHWAUNYCNQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC(CO)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


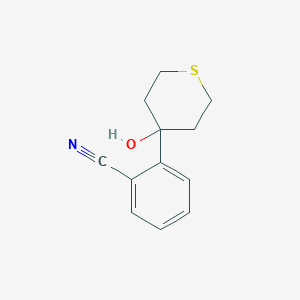
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)

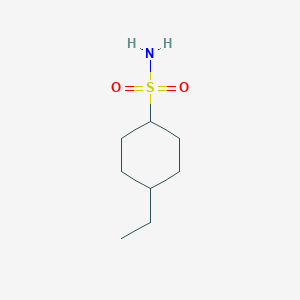
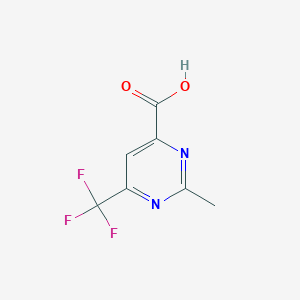
![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13249789.png)
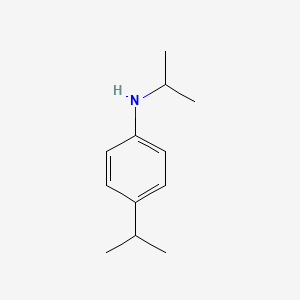
![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
![[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13249799.png)
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine](/img/structure/B13249805.png)
![2-[(2-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13249816.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13249821.png)
